molecular formula C7H9ClN2O6S2 B8307656 5-Chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-1-hydroxymethyl-ethyl)-amide

5-Chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-1-hydroxymethyl-ethyl)-amide

Cat. No.: B8307656
M. Wt: 316.7 g/mol
InChI Key: JFMFKCNOIYLHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-1-hydroxymethyl-ethyl)-amide is a useful research compound. Its molecular formula is C7H9ClN2O6S2 and its molecular weight is 316.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9ClN2O6S2

Molecular Weight

316.7 g/mol

IUPAC Name

5-chloro-N-(1,3-dihydroxypropan-2-yl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C7H9ClN2O6S2/c8-7-5(10(13)14)1-6(17-7)18(15,16)9-4(2-11)3-12/h1,4,9,11-12H,2-3H2

InChI Key

JFMFKCNOIYLHTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)NC(CO)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-amino-1,3-propanediol (0.5 g, 5.49 mmol) in water (2 ml) was added at room temperature magnesium oxide (1.11 g, 27.5 mmol) and THF (6 ml). The suspension was stirred at room temperature for 30 min and a solution of 5-chloro-4-nitrothiophene-2-sulfonyl chloride (2.88 g, 10.9 mmol) in THF (2 ml) was added. The light yellow suspension was stirred at room temperature for 1 h and, after filtration on Dicalit, evaporated. Water (60 ml) was added and the mixture was extracted with ethyl acetate (3×50 ml). The combined organic layers were washed with brine (70 ml), dried (MgSO4) and evaporated. The crude product was further purified by column chromatography on silica gel (heptane/ethyl acetate 1:1) and subsequent crystallization from ethyl acetate/hexane to yield 5-chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-1-hydroxymethyl-ethyl)-amide (0.76 g, 44%) as a light yellow solid. MS (ISP) 314.9 [(M−H)−], mp 142° C.
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